molecular formula C8H15NO B3048775 2-Pyrrolidinone, 4-(2-methylpropyl)-, (4R)- CAS No. 181289-22-5

2-Pyrrolidinone, 4-(2-methylpropyl)-, (4R)-

Cat. No. B3048775
CAS RN: 181289-22-5
M. Wt: 141.21 g/mol
InChI Key: GUGXRXLTTHFKHC-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Pyrrolidinone, 4-(2-methylpropyl)-, (4R)-” is a chemical compound with the molecular formula C8H15NO . It is also known by other names such as “(4R)-4-(2-Methylpropyl)pyrrolidin-2-one” and "®-4-Isobutylpyrrolidin-2-one" . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The compound has a molecular weight of 141.21 g/mol . Its structure includes a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group . The compound also has an isobutyl group attached to the 4-position of the pyrrolidinone ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 141.21 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 141.115364102 g/mol . The topological polar surface area is 29.1 Ų . The compound has a complexity of 131 .

Scientific Research Applications

Pharmaceuticals

“®-4-Isobutylpyrrolidin-2-one” could potentially be used in the pharmaceutical industry. For instance, it could be involved in the synthesis of certain drugs or as a component in drug delivery systems . However, the exact role and benefits of this compound in pharmaceutical applications would require further research and validation.

Chemical Synthesis

This compound could also find applications in chemical synthesis, particularly in reactions involving the formation of complex organic compounds . Its unique chemical structure might make it useful as a reagent or catalyst in these processes.

Material Science

In the field of material science, “®-4-Isobutylpyrrolidin-2-one” could potentially be used in the development of new materials or in the modification of existing ones . Its properties could influence the characteristics of the resulting materials, such as their mechanical strength, electrical conductivity, or chemical resistance.

Biochemistry

There could be potential applications of “®-4-Isobutylpyrrolidin-2-one” in biochemistry, possibly in enzymatic reactions or in the study of biological pathways . However, more research would be needed to fully understand and utilize its biochemical properties.

Agriculture

In agriculture, “®-4-Isobutylpyrrolidin-2-one” could potentially be used in the development of new fertilizers or pesticides . Its properties could help enhance the effectiveness of these products or reduce their environmental impact.

Environmental Science

This compound could potentially be used in environmental science, possibly in the remediation of polluted sites or in the study of environmental processes . Its properties could make it useful in these contexts, although further research would be needed .

Energy Production

“®-4-Isobutylpyrrolidin-2-one” could potentially find applications in energy production, possibly as a component in fuel cells or in the development of new energy storage technologies .

Food Industry

Finally, “®-4-Isobutylpyrrolidin-2-one” could potentially be used in the food industry, possibly as a food additive or in the development of new food processing techniques .

Mechanism of Action

The mechanism of action of this compound is not clear as it is not intended for human or veterinary use. It’s likely used as a building block in the synthesis of more complex molecules for research purposes.

properties

IUPAC Name

(4R)-4-(2-methylpropyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(2)3-7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGXRXLTTHFKHC-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CC(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572728
Record name (4R)-4-(2-Methylpropyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-4-(2-Methylpropyl)pyrrolidin-2-one

CAS RN

181289-22-5
Record name (4R)-4-(2-Methylpropyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrrolidinone, 4-(2-methylpropyl)-, (4R)-
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2-Pyrrolidinone, 4-(2-methylpropyl)-, (4R)-
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2-Pyrrolidinone, 4-(2-methylpropyl)-, (4R)-
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Reactant of Route 6
2-Pyrrolidinone, 4-(2-methylpropyl)-, (4R)-

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